

# Key spectral data for 3,4-Difluorophenylacetonitrile (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 3,4-Difluorophenylacetonitrile

Cat. No.: B1294414

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## Key Spectral Data for 3,4-Difluorophenylacetonitrile: A Technical Guide

This technical guide provides an in-depth overview of the essential spectral data for **3,4-Difluorophenylacetonitrile** (CAS No: 658-99-1), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## Chemical Structure and Properties

- IUPAC Name: 2-(3,4-difluorophenyl)acetonitrile[1]
- Molecular Formula: C<sub>8</sub>H<sub>5</sub>F<sub>2</sub>N[1][2]
- Molecular Weight: 153.13 g/mol [1][2][3]
- Appearance: Colorless to yellow liquid
- Density: 1.244 g/mL at 25 °C[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **3,4-Difluorophenylacetonitrile**.

### $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.40 - 7.20	Multiplet	3H	Aromatic protons (H-2, H-5, H-6)
~3.75	Singlet	2H	Methylene protons (-CH <sub>2</sub> CN)

Note: Actual chemical shifts and coupling patterns can vary depending on the solvent and spectrometer frequency.

### $^{13}\text{C}$ NMR Spectral Data

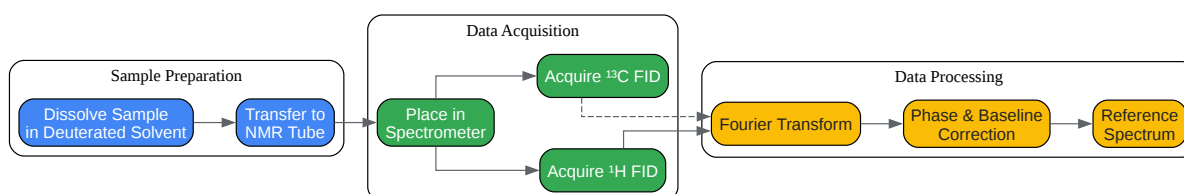
Chemical Shift ( $\delta$ ) ppm	Assignment
~152 - 148 (dd)	C-F
~125 (m)	Aromatic CH
~118 (d)	Aromatic CH
~117 (s)	-CN (Nitrile Carbon)
~117 (d)	Aromatic CH
~22	-CH <sub>2</sub> - (Methylene Carbon)

Note: The signals for the fluorine-bearing aromatic carbons (C-3 and C-4) appear as doublets of doublets (dd) due to coupling with the fluorine atoms. Other aromatic carbons may appear as multiplets (m) or doublets (d). Quaternary carbons are typically weaker in intensity.<sup>[4]</sup>

## Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra is outlined below.

- **Sample Preparation:** A sample of 5-10 mg of **3,4-Difluorophenylacetonitrile** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Acetonitrile- $\text{d}_3$ ,  $\text{CD}_3\text{CN}$ ) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer (e.g., Bruker or Jeol).
- **$^1\text{H}$  NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbons attached to protons. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired FIDs are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).<sup>[5]</sup>



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*NMR Experimental Workflow.*

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

### IR Spectral Data

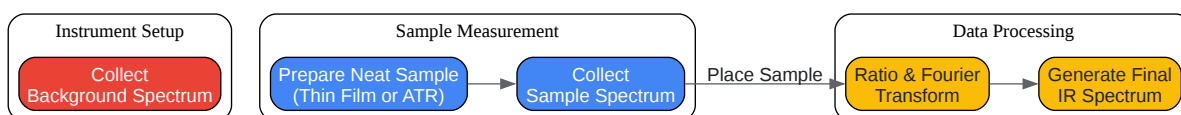
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2930	Medium	Aliphatic C-H Stretch (-CH <sub>2</sub> -)
~2255	Strong	C≡N Stretch (Nitrile)
~1610, 1510	Strong	C=C Aromatic Ring Stretch
~1270	Strong	C-F Stretch
~1120	Strong	C-F Stretch

Note: The strong absorption at ~2255 cm<sup>-1</sup> is highly characteristic of the nitrile functional group.[6] The C-H stretching vibrations for aromatic compounds are typically found at wavenumbers slightly above 3000 cm<sup>-1</sup>, while those for alkanes are below 3000 cm<sup>-1</sup>. [7]

## Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **3,4-Difluorophenylacetonitrile**, the spectrum can be obtained directly as a neat thin film. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Instrumentation:** An FTIR (Fourier Transform Infrared) spectrometer is used.
- **Background Collection:** A background spectrum of the empty sample holder (KBr plates or clean ATR crystal) is collected. This allows for the subtraction of signals from atmospheric water and carbon dioxide.

- **Sample Measurement:** The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the final transmittance or absorbance spectrum.



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*FTIR Spectroscopy Experimental Workflow.*

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

## Mass Spectral Data

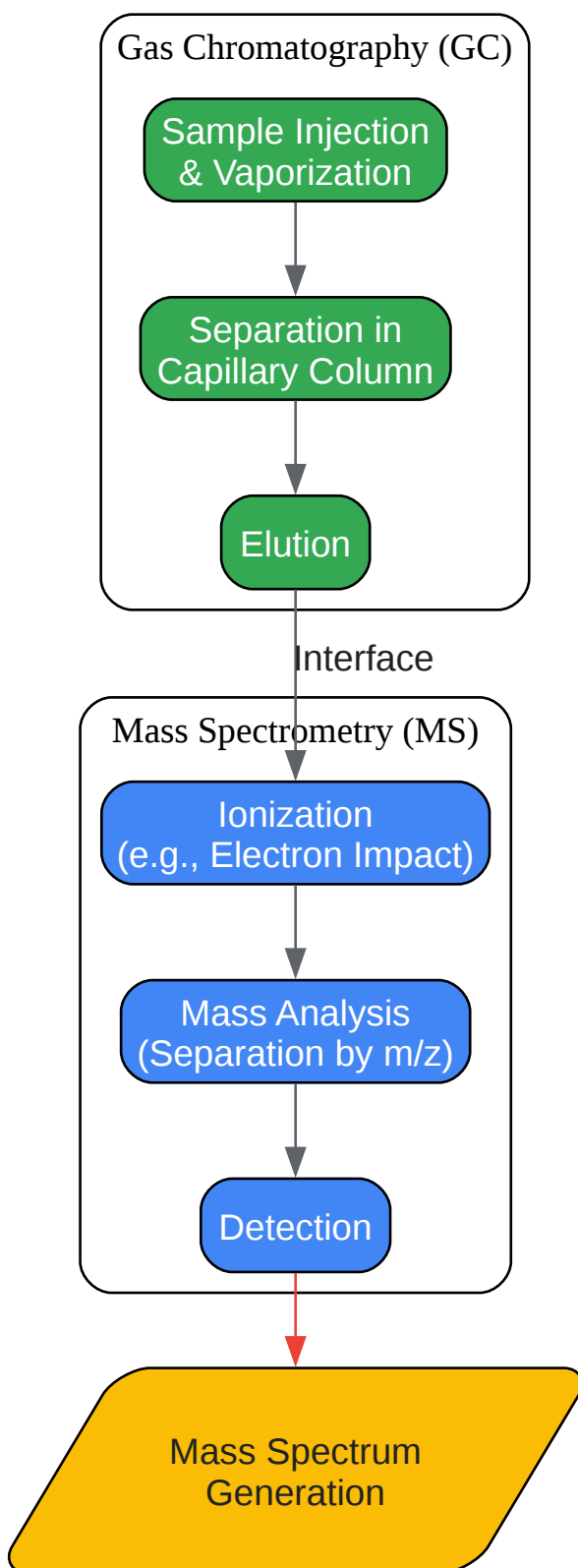
The mass spectrum of **3,4-Difluorophenylacetonitrile** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
153	100	[M] <sup>+</sup> (Molecular Ion)
127	~40	[M - CN] <sup>+</sup>
101	~20	[M - CH <sub>2</sub> CN] <sup>+</sup>

Note: The peak at  $m/z$  153 corresponds to the molecular weight of the compound and is the molecular ion peak.<sup>[1]</sup> The fragmentation pattern provides structural information.

## Experimental Protocol: GC-MS

- **Sample Preparation:** A dilute solution of **3,4-Difluorophenylacetonitrile** is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used. The GC separates the components of the sample before they enter the MS.
- **GC Separation:** A small volume (typically 1  $\mu\text{L}$ ) of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method, where high-energy electrons bombard the molecule, causing it to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.



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*Logical Flow of a GC-MS Experiment.*

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